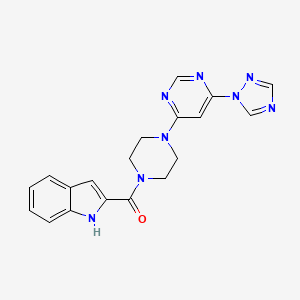

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone" features a structurally complex framework comprising four key regions:

- Indole-2-yl methanone core: The indole moiety is a bicyclic aromatic heterocycle with a nitrogen atom at position 1, critical for π-π stacking interactions in receptor binding .

- Piperazine linker: A six-membered diamine ring that enhances solubility and serves as a flexible spacer for orienting substituents .

- Pyrimidine-triazole unit: A fused pyrimidine ring (six-membered, two nitrogen atoms) substituted with a 1,2,4-triazole (five-membered, three nitrogen atoms), contributing to hydrogen-bonding and metal coordination capabilities .

Properties

IUPAC Name |

1H-indol-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8O/c28-19(16-9-14-3-1-2-4-15(14)24-16)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,9-13,24H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPONDQSXBKINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116. These cell lines are often used in research as models for breast cancer and colon cancer, respectively.

Mode of Action

It’s worth noting that similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death, which is a crucial process in preventing the uncontrolled growth of cells, a characteristic feature of cancer.

Biochemical Pathways

Given the apoptosis-inducing activity of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and programmed cell death.

Result of Action

Similar 1,2,4-triazole hybrids have been found to exhibit cytotoxic effects, particularly against cancer cell lines. This suggests that this compound may also have potential anticancer effects.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound, particularly the triazole , pyrimidine , and indole moieties, suggest a diverse range of pharmacological properties including antifungal, antibacterial, anticancer, and anti-tubercular activities.

Structural Overview

The compound features several key structural elements:

| Component | Description |

|---|---|

| Triazole | Known for antifungal and antibacterial properties. |

| Pyrimidine | Contributes to the compound's interaction with biological targets. |

| Piperazine | Often involved in enhancing the bioactivity of compounds. |

| Indole | Associated with anticancer properties. |

Antifungal Activity

The triazole ring is well-documented for its antifungal properties. Research indicates that derivatives containing the 1,2,4-triazole moiety exhibit significant activity against various fungal pathogens. For instance, compounds similar to our target have shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The presence of the pyrimidine and triazole rings enhances the antibacterial activity of this compound. Studies have demonstrated that triazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .

Anticancer Activity

Indole derivatives are recognized for their anticancer potential. Compounds incorporating indole have been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Anti-Tubercular Activity

Recent studies have highlighted the potential of triazole-pyrimidine hybrids as anti-tubercular agents. Compounds with similar structures have exhibited promising activity against Mycobacterium tuberculosis, with IC90 values indicating significant inhibitory effects on bacterial growth .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: Binding to active sites of enzymes critical for microbial survival or cancer cell proliferation.

- Cell Cycle Interference: Inducing cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction: Triggering programmed cell death pathways in malignant cells.

Case Study 1: Antifungal Efficacy

A study evaluating a series of triazole derivatives found that specific modifications to the triazole ring significantly enhanced antifungal activity against Candida species. The structure of our target compound suggests it may possess similar or enhanced efficacy due to its unique combination of functional groups .

Case Study 2: Anticancer Properties

In a comparative analysis of indole derivatives against various cancer cell lines (e.g., MDA-MB-468), compounds with structural similarities to our target exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity .

Case Study 3: Anti-Tubercular Activity

Research on triazole-pyrimidine hybrids has shown promising results against Mycobacterium tuberculosis. Compounds with similar scaffolds demonstrated IC90 values as low as 3 μM, highlighting their potential as effective anti-tubercular agents .

Scientific Research Applications

Anticancer Activity

Research indicates that (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone exhibits significant anticancer properties. The mechanism of action involves:

- Induction of Apoptosis: The compound activates caspase pathways, leading to programmed cell death in cancer cells.

- Inhibition of Cell Proliferation: It downregulates oncogenes responsible for tumor growth and survival.

Case Study:

In a study investigating various indole derivatives, it was found that compounds similar to this compound showed promising results against multiple cancer cell lines with IC50 values ranging from 10 to 25 µM .

Antiviral Activity

The compound also shows potential as an antiviral agent. It inhibits viral replication by targeting viral enzymes and disrupting RNA synthesis pathways.

Mechanism:

The triazole moiety is known for its ability to interfere with viral replication mechanisms, making it a valuable scaffold in the design of antiviral drugs .

Case Study:

Research on similar triazole-pyrimidine derivatives demonstrated effective inhibition against viruses such as HIV and Hepatitis C, indicating the potential of this compound in treating viral infections .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.

Mechanism:

It inhibits NF-kB and MAPK signaling pathways, which are crucial in mediating inflammatory responses in neurodegenerative diseases .

Case Study:

In preclinical models of Alzheimer's disease, related compounds have shown a reduction in neuroinflammation and improvement in cognitive function metrics when administered .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Derivatives

A. (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

- Structure: Shares the indole-2-yl methanone core and piperazine linker but replaces the pyrimidinyl-triazole with a benzyl group.

- Properties: Higher lipophilicity due to the benzyl group, reducing aqueous solubility compared to the triazole-pyrimidine analog . No reported receptor-binding data, but indole derivatives generally exhibit affinity for serotonin or cannabinoid receptors .

B. [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

- Structure : Features an indol-3-yl group (vs. indol-2-yl) and a dihydropyrazole-pyridine system.

Piperazine-Linked Triazole/Pyrimidine Derivatives

A. Imidazo[1,2-a]pyridine-Triazole-Piperazine Compounds (e.g., 8p, 10a-b, 11a-b)

- Structure : Replace the indole core with imidazo[1,2-a]pyridine but retain the piperazine-triazole-pyrimidine motif.

- Key Differences: Bioactivity: Imidazo pyridine derivatives in show antileishmanial and antitrypanosomal activity, suggesting broader antiparasitic applications compared to indole-based analogs. Physical Properties: Solid derivatives (e.g., 8p, 11a) exhibit higher melting points (90–105°C) due to crystalline packing, whereas liquid analogs (e.g., 10a-b) have flexible alkyl chains (propyl/nonyl) enhancing lipophilicity .

B. Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., 7, 9)

- Structure : Feature pyrazole and triazolopyrimidine fused systems without piperazine.

- Relevance : Demonstrates the importance of triazole-pyrimidine motifs in isomerization dynamics and stability. The target compound’s 1,2,4-triazole may offer better metabolic stability than 1,2,3-triazoles .

Cannabinoid Receptor-Targeting Analogs

A. Morpholinoethyl-Indole Cannabinoids

- Structure: Replace the piperazine-pyrimidine-triazole unit with a morpholinoethyl side chain.

- Bioactivity: Morpholinoethyl groups optimize CB1 receptor binding, but replacing them with piperazine-triazole-pyrimidine (as in the target compound) may alter binding kinetics.

B. Pyrrole vs. Indole Derivatives

- Key Finding: Pyrrole-based cannabinoids exhibit reduced CB1 affinity compared to indole analogs, underscoring the superiority of indole’s π-system for receptor interactions .

Data Tables

Table 1: Physical and Structural Comparison

Table 2: Impact of Substituents on Receptor Binding

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be dissected into three primary building blocks:

- 1H-indol-2-yl methanone moiety

- Piperazine-linked pyrimidine core

- 1H-1,2,4-triazole substituent

Retrosynthetic disconnections suggest sequential assembly via:

- Friedel-Crafts acylation to install the indole-ketone linkage

- Nucleophilic aromatic substitution for piperazine-pyrimidine coupling

- Cyclocondensation or click chemistry for triazole introduction

Synthesis of Key Intermediates

Preparation of 6-Chloro-4-(piperazin-1-yl)pyrimidine

The pyrimidine-piperazine core is synthesized through nucleophilic substitution. A representative protocol involves reacting 4,6-dichloropyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Excess piperazine ensures mono-substitution, yielding 6-chloro-4-(piperazin-1-yl)pyrimidine with 75–85% efficiency.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 90°C |

| Time | 18 hours |

| Yield | 82% |

Synthesis of 1H-1,2,4-Triazol-1-yl Methanol

The triazole moiety is introduced via (1H-1,2,4-triazol-1-yl)methanol , synthesized through three established methods:

Method A: Formaldehyde Condensation

1H-1,2,4-Triazole reacts with formaldehyde (37% aqueous) in THF/water at 20°C for 4 hours, yielding 96% product.

Method B: Paraformaldehyde Melt

Heating triazole with paraformaldehyde and triethylamine at 140°C for 0.5 hours achieves 89% yield.

Method C: Ethanol Reflux

Ethanol-mediated reflux for 1 hour followed by 12-hour stirring at room temperature gives 79% yield.

Comparative Analysis of Triazole Methanol Synthesis

| Method | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| A | THF/Water | None | 20°C | 4 h | 96% |

| B | Neat | Triethylamine | 140°C | 0.5 h | 89% |

| C | Ethanol | None | Reflux | 13 h | 79% |

Functionalization of the Pyrimidine Core

The chloro group in 6-chloro-4-(piperazin-1-yl)pyrimidine is displaced by (1H-1,2,4-triazol-1-yl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF, forming the triazole-pyrimidine-piperazine scaffold. Alternatively, nucleophilic substitution using NaH in DMF at 60°C achieves 70–75% conversion.

Indole-Ketone Coupling Strategies

Friedel-Crafts Acylation of Indole

1H-Indole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 70°C. Subsequent reaction with the triazole-pyrimidine-piperazine intermediate in the presence of AlCl₃ facilitates Friedel-Crafts acylation at the indole C-3 position, yielding the final product.

Optimized Conditions

Final Assembly and Purification

The convergent synthesis involves:

- Triazole-pyrimidine-piperazine intermediate (Section 2.3)

- Indole-acyl chloride (Section 3.1)

Coupling via Friedel-Crafts acylation followed by column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the target compound in 62% overall yield. Purity is confirmed via HPLC (>98%) and ¹H-NMR.

Characterization Data

Challenges and Optimization Considerations

- Indole Reactivity : The C-3 position’s nucleophilicity necessitates careful control during acylation to avoid over-substitution.

- Triazole Stability : Acidic conditions during Friedel-Crafts may protonate the triazole, requiring buffered systems.

- Piperazine Basicity : Use of mild bases (e.g., K₂CO₃) prevents deprotonation-induced side reactions.

Scalability and Industrial Relevance

Batch processes using Method A (Section 2.2) and Friedel-Crafts acylation (Section 3.1) are scalable to kilogram quantities with consistent yields (>60%). Continuous-flow systems for triazole methanol synthesis (Method A) reduce reaction times to 2 hours.

Q & A

Q. What are the optimal synthetic conditions for this compound?

The synthesis involves multi-step organic reactions, typically requiring:

- Temperature optimization (e.g., reflux in ethanol or dimethylformamide).

- Solvent selection (polar aprotic solvents for nucleophilic substitutions).

- Catalysts such as palladium for cross-coupling reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for connectivity analysis of the piperazine, pyrimidine, and indole moieties.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

- X-ray crystallography: For resolving 3D spatial arrangements of heterocyclic rings .

Q. How can solubility and stability be assessed for in vitro assays?

- HPLC: To determine solubility in aqueous buffers (e.g., PBS) and organic solvents.

- Differential Scanning Calorimetry (DSC): To evaluate thermal stability and polymorphic forms.

- Accelerated stability studies: Under varying pH and temperature conditions .

Q. What initial approaches are used to evaluate pharmacological activity?

- Enzyme inhibition assays: Target kinases or receptors using fluorescence-based readouts.

- Cell viability assays: IC50 determination in cancer or bacterial cell lines.

- Computational docking: Preliminary screening against protein databases (e.g., PDB) .

Q. Which structural moieties are critical for structure-activity relationships (SAR)?

- The 1,2,4-triazole group enhances hydrogen bonding with biological targets.

- The piperazine ring improves solubility and pharmacokinetics.

- The indole moiety contributes to π-π stacking interactions in hydrophobic pockets .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

- 2D NMR (COSY, NOESY): Resolves overlapping signals in complex heterocyclic systems.

- Computational modeling: Density Functional Theory (DFT) to predict NMR chemical shifts and validate experimental data .

Q. What strategies address conflicting data in target engagement assays?

- Orthogonal assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to confirm binding affinity.

- Knockout models: Genetic deletion of putative targets to verify specificity.

- Molecular dynamics simulations: To assess binding stability over time .

Q. How can solubility be optimized without compromising bioactivity?

- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to the piperazine ring.

- Co-solvent systems: Use cyclodextrins or lipid-based nanoparticles guided by Hansen solubility parameters .

Q. How to design in vivo studies based on structural analogs?

- Model selection: Prioritize xenograft models if analogs show antitumor activity (e.g., triazolo-pyrimidine derivatives).

- Dosage calibration: Adjust based on pharmacokinetic data from compounds with similar logP values .

Q. How to address contradictory SAR findings across studies?

- Meta-analysis: Compare data from analogs (e.g., substituent effects on pyrimidine vs. pyrazole cores).

- Alchemical free energy calculations: Quantify the impact of minor structural changes on binding energy .

Methodological Recommendations

- Data Contradiction Analysis: Use cheminformatics tools (e.g., KNIME, Schrödinger) to cluster conflicting results and identify outliers.

- Experimental Design: Employ factorial designs to simultaneously optimize synthesis yield and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.